Rac Fesoterodine-d14 Fumarate is a deuterated form of fesoterodine fumarate, which is an antimuscarinic agent primarily used in the treatment of overactive bladder symptoms, including urge urinary incontinence, urgency, and frequency. The compound is notable for its pharmacological profile and its role as a prodrug that is metabolized into its active form, 5-hydroxymethyl tolterodine.
Rac Fesoterodine-d14 Fumarate is synthesized from the parent compound fesoterodine fumarate, which has been extensively studied and utilized in clinical settings. The deuterated version is particularly valuable for research purposes, including pharmacokinetic studies and metabolic investigations.
The synthesis of rac Fesoterodine-d14 Fumarate involves several steps, primarily focusing on the introduction of deuterium into the molecular structure. The general methods for synthesizing fesoterodine fumarate include:
The synthesis requires careful control of temperature and solvent conditions to ensure high yield and purity of the final product. Analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to characterize the synthesized compound .
Rac Fesoterodine-d14 Fumarate has a complex molecular structure characterized by:
Rac Fesoterodine-d14 Fumarate undergoes various chemical reactions typical for antimuscarinic agents:
The kinetics of these reactions can be studied using liquid chromatography coupled with mass spectrometry (LC-MS), allowing for detailed profiling of metabolic products.
Rac Fesoterodine-d14 Fumarate acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder:
Rac Fesoterodine-d14 Fumarate is primarily used in scientific research:
Fesoterodine fumarate is an established antimuscarinic prodrug used clinically for managing overactive bladder (OAB) symptoms, including urinary urgency, frequency, and incontinence. Chemically designated as (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, it features a tertiary amine group, ester linkage, and aromatic phenyl rings in its core structure. Unlike many pharmacologically active compounds, fesoterodine itself is biologically inert and requires enzymatic conversion to exert therapeutic effects. Following oral administration, nonspecific plasma esterases rapidly hydrolyze fesoterodine to its biologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which functions as a competitive antagonist of muscarinic receptors in the detrusor muscle [3] [6].
5-HMT binds preferentially to M3 muscarinic receptor subtypes (predominant in bladder smooth muscle), inhibiting acetylcholine-mediated contractions. This antagonism reduces involuntary bladder contractions, increases urinary storage capacity, and decreases micturition frequency. The metabolic transformation occurs efficiently in humans, with 5-HMT reaching peak plasma concentrations within five hours post-administration. The active metabolite exhibits moderate plasma protein binding (50%) and undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4 isoenzymes, yielding pharmacologically inactive carboxylic acid and N-desisopropyl derivatives that undergo renal excretion [3] [7].
Table 1: Key Pharmacological Characteristics of Fesoterodine and Its Active Metabolite
Parameter | Fesoterodine (Prodrug) | 5-HMT (Active Metabolite) |
---|---|---|
Molecular Formula | C₃₀H₃₇NO₇ (as fumarate salt) | C₂₆H₃₇NO₃ |
Molecular Weight | 523.62 g/mol | 411.58 g/mol |
Biological Activity | Inactive | Potent antimuscarinic |
Primary Metabolic Pathway | Esterase hydrolysis | CYP2D6/CYP3A4 oxidation |
Primary Mechanism | N/A | Muscarinic receptor antagonism |
Protein Binding | N/A | 50% (albumin/α1-acid glycoprotein) |
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a strategic tool in modern drug design and analytical chemistry due to its unique biochemical properties. When incorporated into organic molecules at specific sites, deuterium forms stronger carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds. This bond strength difference arises from deuterium's higher atomic mass, resulting in a lower zero-point energy and consequently, a higher dissociation energy barrier. In pharmaceutical contexts, this "deuterium effect" can significantly alter a compound's metabolic stability, pharmacokinetic profile, and distribution patterns without substantially changing its steric configuration or primary pharmacodynamic activity [2] [4].
Deuterium-labeled pharmaceuticals serve two principal roles:
The synthesis of deuterated compounds requires specialized techniques, including catalytic exchange reactions or deuterium-enriched building blocks. For rac-Fesoterodine-d₁₄, deuterium atoms are incorporated uniformly within the diisopropylamino groups as heptadeuteriopropan-2-yl moieties, replacing all 14 hydrogen atoms in these substituents [4] [8].
Table 2: Advantages of Deuterium Labeling in Pharmaceutical Research
Characteristic | Impact of Deuterium Substitution | Application Relevance |
---|---|---|
Metabolic Stability | Reduced rate of CYP450-mediated oxidation | Extended half-life; reduced dose frequency |
Mass Spectrometric Detection | +n Da mass shift per deuterium atom | Enables isotopic differentiation in LC-MS/MS |
Hydrogen Bonding | Minimal alteration vs. protiated form | Maintains target binding affinity |
Isotope Effects | Altered reaction kinetics (kH/kD ~ 2–10) | Probes enzymatic reaction mechanisms |
Spectral Properties | Distinct NMR signals | Facilitates metabolite tracking |
rac-Fesoterodine-d₁₄ fumarate is a deuterium-enriched isotopologue of fesoterodine where fourteen hydrogen atoms are replaced by deuterium at the diisopropylamino moiety, yielding the molecular formula C₂₆D₁₄H₂₃NO₃·C₄H₄O₄ and a molecular weight of 540.727 g/mol. Its systematic IUPAC name is [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate; (E)-but-2-enedioic acid [4] [5]. The "rac" designation indicates the racemic nature of the compound, containing both (R)- and (S)-enantiomers, mirroring the stereochemistry of the therapeutic fesoterodine.
This compound serves as an essential internal standard in quantitative bioanalysis due to its near-identical physicochemical properties to unlabeled fesoterodine. When co-processed with biological samples, rac-Fesoterodine-d₁₄ fumarate corrects for analytical variability arising from sample preparation losses, matrix effects, or ionization efficiency fluctuations in LC-MS/MS systems. Its structural homogeneity with the analyte ensures co-elution during chromatography while the mass difference (Δm/z = 14) allows baseline resolution in mass detectors, achieving quantification accuracies exceeding 98% and minimizing background interference [2] [4].
Applications span multiple research domains:
Commercially available rac-Fesoterodine-d₁₄ fumarate typically has a chemical purity >95% by HPLC and isotopic enrichment >95% D₁₄. It is supplied as a solid under ambient shipping conditions but requires storage at –20°C to maintain long-term stability [4] [5].
Table 3: Specifications of rac-Fesoterodine-d14 Fumarate
Property | Specification | Analytical Method |
---|---|---|
CAS Registry Number | 1185237-08-4 | N/A |
Molecular Formula | C₂₆D₁₄H₂₃NO₃·C₄H₄O₄ | High-resolution MS |
Molecular Weight | 540.727 g/mol | Calculated from formula |
Purity | >95% | Reversed-phase HPLC |
Isotopic Enrichment | >95% D₁₄ | Isotope ratio MS |
Storage Conditions | –20°C | N/A |
Chemical Structure Confirmation | ¹H/¹³C NMR, FT-IR | Spectroscopic analysis |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3